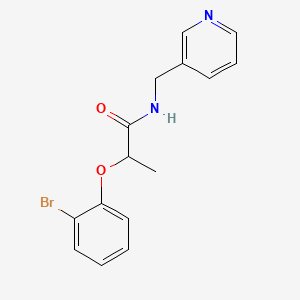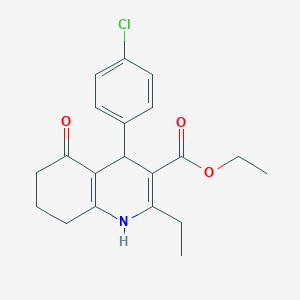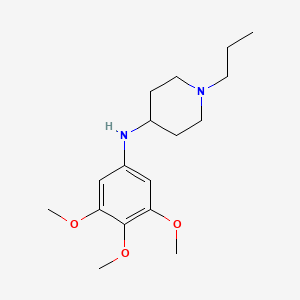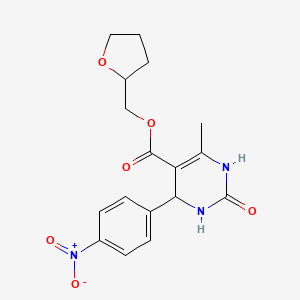![molecular formula C18H26N2OS2 B5088816 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEPAC or DEPCD and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
作用機序
DEPAC inhibits acetylcholinesterase by binding to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in prolonged stimulation of the postsynaptic neuron, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
DEPAC has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase acetylcholine levels in the brain, leading to enhanced cognitive function. DEPAC has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using DEPAC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This allows for more precise studies of the role of acetylcholine in various physiological processes. One limitation of using DEPAC is its potential toxicity, as acetylcholinesterase inhibitors can lead to the accumulation of acetylcholine in non-cholinergic neurons, leading to adverse effects.
将来の方向性
DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects. Additionally, DEPAC could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
DEPAC is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its ability to selectively inhibit acetylcholinesterase has led to its use in the study of various physiological processes. DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy and could be studied for its potential use in the treatment of other neurological disorders. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects.
合成法
DEPAC can be synthesized by reacting 2,6-diethylphenylamine with 1-piperidinecarbodithioic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
DEPAC has been used in various scientific research studies due to its ability to inhibit acetylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cognitive function. DEPAC has also been used in the study of nerve agents, as acetylcholinesterase inhibitors are effective antidotes for nerve agent poisoning.
特性
IUPAC Name |
[2-(2,6-diethylanilino)-2-oxoethyl] piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c1-3-14-9-8-10-15(4-2)17(14)19-16(21)13-23-18(22)20-11-6-5-7-12-20/h8-10H,3-7,11-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWZENEHWOKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)


![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)